2,3-Dibromo-5-fluorobenzaldehyde

Description

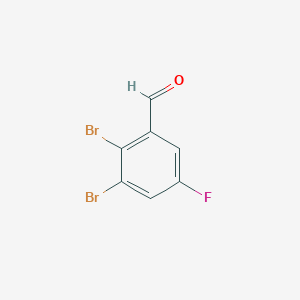

2,3-Dibromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions, respectively

Properties

IUPAC Name |

2,3-dibromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFVHKGMRZXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine atoms being introduced at the 2 and 3 positions of the benzaldehyde ring.

Another method involves the use of 2,3-dibromotoluene as a starting material, which is then subjected to oxidation to form the corresponding aldehyde. This method can be advantageous due to the availability of 2,3-dibromotoluene and the relatively straightforward oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Reduction: Formation of 2,3-Dibromo-5-fluorobenzyl alcohol.

Oxidation: Formation of 2,3-Dibromo-5-fluorobenzoic acid.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the bromine and fluorine atoms. These substituents can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions.

In biological applications, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use in biological research.

Comparison with Similar Compounds

2,3-Dibromo-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

2,3-Dibromobenzaldehyde: Lacks the fluorine atom, which can result in different reactivity and applications.

2,3-Difluorobenzaldehyde:

2-Bromo-5-fluorobenzaldehyde: Contains only one bromine atom, which can affect its reactivity and suitability for certain applications.

The uniqueness of this compound lies in the combination of bromine and fluorine substituents, which can impart specific electronic and steric effects, making it a valuable compound in various fields of research and industry.

Biological Activity

2,3-Dibromo-5-fluorobenzaldehyde is an aromatic compound characterized by the presence of two bromine atoms and one fluorine atom attached to a benzaldehyde structure. Its unique substitution pattern contributes to its chemical reactivity and potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, as well as its role as a synthetic intermediate in organic chemistry.

- Molecular Formula : C7H3Br2F O

- Molecular Weight : Approximately 281.90 g/mol

- Physical State : Yellow crystalline solid

- Solubility : Insoluble in water; soluble in organic solvents such as ethanol and chloroform

The compound's structure features a reactive aldehyde group (-CHO) and multiple halogen atoms (Br and F), which are known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The halogenated structure enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity. Preliminary studies have shown that it can inhibit the growth of pathogens, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's halogenated nature may influence cell signaling pathways or induce apoptosis in cancer cells. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although comprehensive investigations are required to elucidate its mechanisms of action.

The biological activity of this compound may be attributed to several mechanisms:

- Interference with DNA Replication : The presence of halogen atoms can disrupt normal cellular processes, including DNA synthesis.

- Induction of Apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

- Inhibition of Protein Synthesis : By affecting ribosomal function or protein folding, the compound may hinder the growth of both bacterial and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated benzaldehydes similar to this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.